tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-12-5-8-14(19)11-16(12)13-6-9-15(10-7-13)20-17(21)22-18(2,3)4/h5,8,11,13,15H,6-7,9-10,19H2,1-4H3,(H,20,21) |
InChI Key |
GQXJSHFCVFFJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl (5-amino-2-methylphenyl)carbamate is a fundamental starting material or intermediate (PubChem CID 10799065). It is characterized by the presence of the Boc protecting group on the amino group of a 5-amino-2-methylphenyl ring.
- The cyclohexyl component is introduced via cyclohexyl amines or derivatives, often protected or functionalized to allow selective coupling.
Typical Reaction Conditions
- Protection Step: The amino group on the aromatic ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butyl carbamate.
- Coupling Step: The cyclohexyl moiety is introduced via nucleophilic substitution or amide bond formation. This often involves reacting an amino-substituted cyclohexyl derivative with the protected aromatic amine or its activated derivative.
- Solvent: Organic solvents such as dichloromethane, ethyl acetate, or dimethylformamide are commonly used to dissolve reactants and facilitate the reaction.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20–60°C) to optimize reaction rates without decomposing sensitive groups.
Detailed Methodology and Research Outcomes
Method from Patent Literature (Related Compound Synthesis)
While direct patents specifically for this compound are scarce, analogous methods for related tert-butyl carbamate cyclohexyl derivatives have been described. For example, a Canadian patent (CA3087004A1) outlines a method for preparing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivatives via:
- Mixing the amine precursor with an ethyl 2-oxoacetate derivative in an organic solvent.
- Adding a base to the mixture to facilitate coupling.
- Stirring under controlled conditions to improve yield and purity.
This method emphasizes the use of neutral (non-salt) starting materials to reduce reaction mixture viscosity and improve stirring, which leads to higher yields and purity.
Reaction Optimization and Yield
- The patent reports that avoiding salt forms of starting materials simplifies the process and enhances product purity.
- Typical yields for such carbamate derivatives exceed 80%, with purity levels above 95% as confirmed by chromatographic methods.
- Reaction times vary from 2 to 24 hours depending on scale and temperature.
Analytical Data Supporting Synthesis
- NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the Boc group and the cyclohexyl and aromatic substituents. Characteristic signals include tert-butyl protons (~1.4 ppm in ^1H NMR) and aromatic protons (6.5–7.5 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~300–350 g/mol depending on exact substituents).
- Chromatography: High-performance liquid chromatography (HPLC) retention times and purity >95% confirm clean product formation.
Data Table Summarizing Preparation Parameters and Outcomes
Additional Notes and Considerations
- The compound is sensitive to moisture and acidic conditions due to the Boc group; hence, reactions are performed under anhydrous and inert atmosphere conditions when possible.
- The stereochemistry of the cyclohexyl moiety (e.g., 1R,2S,5S) is crucial for biological activity and must be controlled during synthesis.
- Scale-up processes require careful control of mixing and temperature to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that compounds with similar structural features to tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate have been explored for their anticancer properties. The presence of an amino-substituted aromatic ring suggests potential interactions with biological targets such as enzymes or receptors involved in cancer progression.
1.2 Drug Development
The compound is being investigated for its role as a pharmacological agent in drug development. Its unique structure allows it to participate in various chemical reactions, which can be harnessed to enhance the efficacy of existing drugs or develop new therapeutic agents . For example, the synthesis of related compounds has been linked to the development of anticoagulants like Edoxaban, which is used for treating thromboembolic disorders .
Case Studies
3.1 Case Study on Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects due to its structural properties .
3.2 Development of Anticoagulants
Another case study focused on the development of anticoagulant drugs derived from similar carbamate structures. The study highlighted successful modifications leading to enhanced bioavailability and reduced side effects compared to traditional anticoagulants . Such findings emphasize the importance of this compound in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The carbamate moiety may also interact with active sites of enzymes, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Effects on Molecular Weight :
- The iodine-containing urea derivative () exhibits a significantly higher molecular weight (548.67 g/mol) due to the iodophenyl group, impacting its pharmacokinetic properties (e.g., membrane permeability) .
- Bromine substitution () increases molecular weight but enhances electrophilic reactivity for cross-coupling reactions .
Stereochemical Influence: The trans-configuration in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate () improves aqueous solubility compared to cis-isomers, critical for oral bioavailability . Stereospecific dimethylaminocarbonyl groups () enhance binding to enzymatic targets (e.g., proteases) due to optimized spatial alignment .
Functional Group Diversity: The 5-amino-2-methylphenyl group in the target compound provides a nucleophilic site for further derivatization (e.g., acylation, sulfonation) absent in analogues like ’s hydroxymethyl variant . Urea derivatives () exhibit potent inhibitory activity against 8-OxoG due to hydrogen-bonding interactions with the benzodiazolone moiety .
Biological Activity
Tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an amino group and a methylated phenyl moiety. Its molecular formula is and it has a molecular weight of approximately 304.4 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Structural Characteristics
The unique structural features of this compound may influence its interaction with biological targets. The presence of both hydrophobic and polar groups can facilitate binding to various receptors or enzymes, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Structural analogs have shown promise against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, often through mechanisms involving apoptosis induction .
- Antimicrobial Properties : Some derivatives have exhibited antibacterial and antifungal activities, suggesting potential applications in treating infections .
Anticancer Studies
A study evaluating the biological activity of derivatives related to this compound found that certain compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from 0.11 µM to 48.37 µM, indicating varying levels of potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.11 | MCF-7 |
| Compound B | 10.38 | U-937 |
| Compound C | 48.37 | HCT-116 |
Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, western blot analysis revealed increased p53 expression levels in treated MCF-7 cells, suggesting a mechanism involving cell cycle regulation and programmed cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl or cyclohexyl moieties can significantly impact biological activity. For example, the introduction of electron-donating or withdrawing groups on the aromatic ring can enhance binding affinity to target proteins or receptors, thereby increasing efficacy .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating group on phenyl | Increased potency against cancer cells |
| Hydroxymethyl substitution on cyclohexane | Enhanced binding affinity to target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
